6-Chloro-3-indolyl alpha-D-galactopyranoside 6-Chloro-3-indolyl alpha-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 198402-61-8
VCID: VC21275818
InChI: InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14+/m1/s1
SMILES: C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Molecular Formula: C14H16ClNO6
Molecular Weight: 329.73 g/mol

6-Chloro-3-indolyl alpha-D-galactopyranoside

CAS No.: 198402-61-8

Cat. No.: VC21275818

Molecular Formula: C14H16ClNO6

Molecular Weight: 329.73 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-indolyl alpha-D-galactopyranoside - 198402-61-8

Specification

CAS No. 198402-61-8
Molecular Formula C14H16ClNO6
Molecular Weight 329.73 g/mol
IUPAC Name (2R,3R,4S,5R,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14+/m1/s1
Standard InChI Key OQWBAXBVBGNSPW-HTOAHKCRSA-N
Isomeric SMILES C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
SMILES C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O
Canonical SMILES C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator